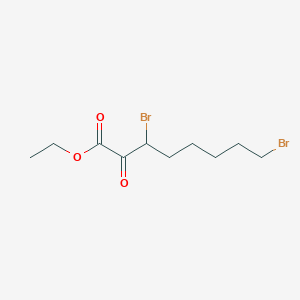
Ethyl 3,8-dibromo-2-oxooctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3,8-dibromo-2-oxooctanoate is an organic compound with the molecular formula C10H16Br2O3 It is a brominated ester that features two bromine atoms and a keto group on an octanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3,8-dibromo-2-oxooctanoate typically involves the bromination of ethyl 2-oxooctanoate. The reaction is carried out in the presence of bromine (Br2) and a suitable solvent, such as carbon tetrachloride (CCl4), under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction parameters to achieve high yield and purity. The product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3,8-dibromo-2-oxooctanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like NaOH or NH3 in aqueous or alcoholic solutions.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents such as ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed:
Substitution: Formation of hydroxyl or amino derivatives.
Reduction: Formation of ethyl 3,8-dibromo-2-hydroxyoctanoate.
Oxidation: Formation of ethyl 3,8-dibromo-2-carboxyoctanoate.
Scientific Research Applications
Ethyl 3,8-dibromo-2-oxooctanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3,8-dibromo-2-oxooctanoate involves its interaction with molecular targets through its functional groups. The bromine atoms and keto group play a crucial role in its reactivity and interactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Ethyl 3,8-dibromo-2-oxooctanoate can be compared with other brominated esters and keto compounds:
Similar Compounds: Ethyl 2-bromo-2-oxooctanoate, Ethyl 3-bromo-2-oxooctanoate, Ethyl 3,8-dichloro-2-oxooctanoate.
Uniqueness: The presence of two bromine atoms at specific positions and the keto group confer unique reactivity and properties to this compound, distinguishing it from other similar compounds.
Properties
CAS No. |
88260-32-6 |
|---|---|
Molecular Formula |
C10H16Br2O3 |
Molecular Weight |
344.04 g/mol |
IUPAC Name |
ethyl 3,8-dibromo-2-oxooctanoate |
InChI |
InChI=1S/C10H16Br2O3/c1-2-15-10(14)9(13)8(12)6-4-3-5-7-11/h8H,2-7H2,1H3 |
InChI Key |
VMCRDPYYILQAKS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C(CCCCCBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


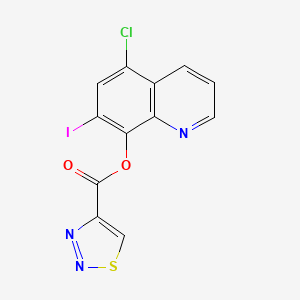
![4-[(2-Nitrophenyl)sulfanyl]thiomorpholine](/img/structure/B14390356.png)
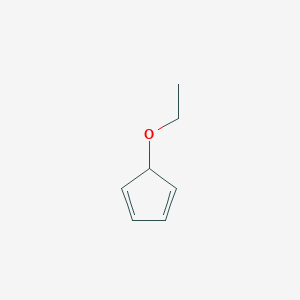
![2-[(Propan-2-yl)oxy]phenyl pent-1-en-1-ylcarbamate](/img/structure/B14390362.png)
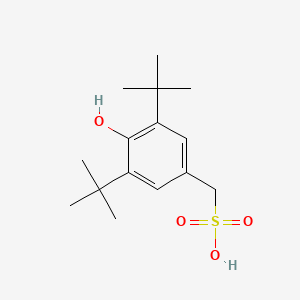
![2-[4-(2-Phenylpropan-2-yl)phenoxy]propanethioamide](/img/structure/B14390373.png)
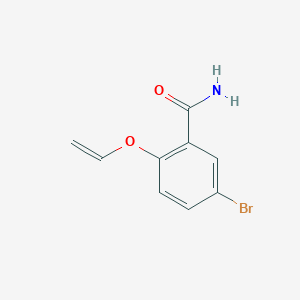
![1,3-Bis[(ethenesulfonyl)methoxy]-5,5-dimethylcyclohexa-1,3-diene](/img/structure/B14390394.png)
![6-{6-[4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrimidin-2(1H)-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14390402.png)
![1-[(5-Chloropent-4-yn-1-yl)oxy]-4-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B14390410.png)
![{[(Diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonic acid)](/img/structure/B14390415.png)
![1-[2-(1-Ethoxyethoxy)ethyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14390425.png)

![Diphenyl(sulfanylidene)[(triphenylgermyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14390445.png)
